molecular formula C5H8N4O4S B1355522 N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide CAS No. 121816-80-6

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

Cat. No. B1355522
M. Wt: 220.21 g/mol
InChI Key: IKIRODUWLINOTO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, also known as DMNIS, is a synthetic compound with a range of applications in scientific research. It is an organosulfonic acid derivative of imidazole and is used as a reagent in organic synthesis. DMNIS is also used as a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Its ability to inhibit COX-2 has made it a valuable tool in the study of inflammation and other physiological processes.

Scientific Research Applications

Spectroscopic Analysis

  • Nitro Blue Tetrazolium (NBT) Analysis : NBT is used for determining superoxide anion radical (O2−) and superoxide dismutase activity in biological processes. The reduction reaction of NBT with superoxide and spectral absorption of its reduction products was studied, contributing to quantifying superoxide anion radical concentration or screening antioxidant efficacy (Liu et al., 2009).

Chemical Impurity Identification

  • Identification in Agrochemicals : Identifying and characterizing byproducts/impurities in agrochemicals is vital for public health. A study on an impurity in the fungicide "cyazofamid," which involved substituted imidazole and N,N-dimethylsulfamoyl chloride, exemplifies this application (Kannoujia et al., 2023).

Potential Medical Applications

  • Antitrypanosomal Agents : Novel 3-nitro-1H-1,2,4-triazole-based (and 2-nitro-1H-imidazole-based) amides and sulfonamides were studied for their antitrypanosomal and antileishmanial activities, highlighting their potential as antitrypanosomal agents (Papadopoulou et al., 2012).

Investigation of Molecular Properties

  • Spectroscopic and Computational Studies : Studies on 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with surfactants provide insights into the molecular behavior, binding parameters, and interaction dynamics of similar compounds (Datta et al., 2016).

Antiparasitic Bioactivity

  • Antiparasitic Studies : Research on N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles for antiparasitic activity, particularly against unicellular parasites, provides a basis for considering such compounds as alternatives to existing treatments (Hernández-Núñez et al., 2009).

Tautomeric Behavior Studies

  • Molecular Conformation and Tautomerism : The tautomeric forms of certain molecules directly relate to their pharmaceutical and biological activities. Studies on molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide provide insights into these aspects (Erturk et al., 2016).

properties

IUPAC Name

N,N-dimethyl-2-nitroimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-4-3-6-5(8)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRODUWLINOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559320
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

CAS RN

121816-80-6
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121816-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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